molecular formula C18H14N4S3 B11239859 4-Methyl-5-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole

4-Methyl-5-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole

Cat. No.: B11239859
M. Wt: 382.5 g/mol
InChI Key: QIFPNXNGIJWZFS-UHFFFAOYSA-N
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Description

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE is a complex heterocyclic compound that features a combination of thiazole, thiophene, pyridazine, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a diketone.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide or electrophilic substitution using bromine in chloroform.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted thiazole or pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, altering the signaling pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE
  • **3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE
  • **3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE

Uniqueness

The uniqueness of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE lies in its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions, such as drug design and materials science.

Properties

Molecular Formula

C18H14N4S3

Molecular Weight

382.5 g/mol

IUPAC Name

4-methyl-5-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C18H14N4S3/c1-12-17(25-18(20-12)15-3-2-10-23-15)14-4-5-16(22-21-14)24-11-13-6-8-19-9-7-13/h2-10H,11H2,1H3

InChI Key

QIFPNXNGIJWZFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=NC=C4

Origin of Product

United States

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